Architectural Mastery in Kinase Inhibitor Design: A Technical Guide to 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde
Prepared by: Senior Application Scientist, Drug Discovery & Development In the modern landscape of targeted therapeutics, the difference between a successful clinical candidate and a failed lead often comes down to the p...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Drug Discovery & Development
In the modern landscape of targeted therapeutics, the difference between a successful clinical candidate and a failed lead often comes down to the precise tuning of molecular scaffolds. As an application scientist specializing in small-molecule kinase inhibitors, I approach synthesis not as a mere sequence of chemical reactions, but as the strategic assembly of functional vectors.
This whitepaper provides an in-depth technical analysis of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (CAS: 56481-32-4) [1]. We will explore its physicochemical profile, its mechanistic rationale in the design of Cyclin-Dependent Kinase (CDK) inhibitors, and field-proven, self-validating synthetic protocols for its derivatization.
Physicochemical Profiling & Structural Rationale
To utilize a building block effectively, one must understand the causality behind its structural features. The compound 56481-32-4 is not just a substituted imidazole; it is a highly orchestrated pharmacophore designed for modular drug discovery [2].
Quantitative Data Summary
Property
Specification
Chemical Name
4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde
CAS Number
56481-32-4
Molecular Formula
C5H5BrN2O
Molecular Weight
189.01 g/mol
MDL Number
MFCD26132526
Isotopic Signature (MS)
Distinct 1:1 doublet at m/z 189 [M+H]+ and 191 [M+2+H]+
The Causality of the Scaffold
Every functional group on this molecule serves a distinct, strategic purpose in drug design:
1H-Imidazole Core: Acts as a bioisostere for the purine ring of ATP. The nitrogen atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the molecule within the ATP-binding pocket.
C2-Methyl Group: Provides a calculated steric "bump." This methyl group restricts the rotational degrees of freedom of the molecule when bound, enforcing a specific dihedral angle that dramatically increases selectivity for specific kinase isoforms (e.g., CDK4 over CDK2).
C4-Bromide: A highly reactive electrophilic center primed for palladium-catalyzed cross-coupling. It allows for the rapid, modular assembly of aryl or heteroaryl groups that project into the hydrophobic deep pocket of the kinase.
C5-Carbaldehyde: Enables facile functionalization via reductive amination. This vector is typically used to attach solubilizing aliphatic amines (e.g., piperazines) that extend out of the binding pocket and interact with the solvent front, improving the drug's pharmacokinetic (PK) profile.
Mechanistic Role in CDK4/6 Inhibitor Development
The dysregulation of the CDK4/6-Cyclin D-Rb pathway is a primary oncogenic driver in hormone receptor-positive (HR+), HER2-negative breast cancers [3]. Inhibitors built upon the 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde scaffold are designed to selectively interrupt this pathway.
By replacing the C4-bromide with a tailored aryl group and the C5-aldehyde with a solubilizing amine, the resulting compound acts as a competitive inhibitor at the ATP-binding site of CDK4/6. This prevents the phosphorylation of the Retinoblastoma (Rb) protein, sequestering the E2F transcription factor and arresting the cell cycle in the G1 phase.
Mechanism of action for CDK4/6 inhibitors interrupting the cell cycle progression pathway.
Experimental Methodologies & Synthetic Workflows
To transform CAS 56481-32-4 into an advanced lead compound, a two-step functionalization is standard practice [2]. As an application scientist, I mandate that all protocols operate as self-validating systems —meaning the chemistry includes built-in analytical checkpoints to prevent the propagation of failed intermediates.
Two-step synthetic workflow for the orthogonal functionalization of CAS 56481-32-4.
Protocol A: C4 Suzuki-Miyaura Cross-Coupling
Objective: Install the deep-pocket binding vector at the C4 position.
Causality of Reagents: We utilize
Pd(dppf)Cl2
because the bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation in the presence of the sterically hindered C4-bromide and adjacent C5-aldehyde. A biphasic 1,4-Dioxane/
H2O
system is chosen to ensure the solubility of both the organic substrates and the inorganic base (
K2CO3
), which is required to form the reactive palladium-ate complex.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask, charge 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (1.0 eq), the desired aryl boronic acid (1.2 eq), and
K2CO3
(3.0 eq).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and
H2O
(4:1 v/v, 0.2 M concentration).
Catalyst Loading: Under a positive flow of inert gas (Argon), add
Pd(dppf)Cl2
(0.05 eq). Seal the flask and heat to 90°C.
Self-Validation Checkpoint (LC-MS): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation criteria: The starting material's distinct bromine isotopic doublet (m/z 189/191) must be completely absent, replaced by the unified mass of the cross-coupled product. Do not proceed to workup until this is confirmed.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: C5 Reductive Amination
Objective: Install a solvent-front solubilizing group at the C5 position.
Causality of Reagents: We utilize Sodium triacetoxyborohydride (
NaBH(OAc)3
) because it is a mild reducing agent that specifically targets the transiently formed iminium ion rather than the starting aldehyde. This prevents the premature reduction of the aldehyde into a dead-end alcohol byproduct. 1,2-Dichloroethane (DCE) is selected as the solvent because its non-coordinating nature stabilizes the iminium intermediate.
Step-by-Step Procedure:
Imine Formation: Dissolve the C4-arylated intermediate from Protocol A (1.0 eq) and the desired secondary amine (1.5 eq) in anhydrous DCE (0.1 M). Stir at room temperature for 2 hours to allow complete iminium ion formation.
Reduction: Add
NaBH(OAc)3
(2.0 eq) portion-wise. Stir at room temperature for an additional 12 hours.
Self-Validation Checkpoint (1H NMR): Withdraw a 50 µL aliquot, evaporate, and dissolve in
CDCl3
. Validation criteria: The sharp aldehyde proton singlet at ~9.8 ppm must be completely consumed, replaced by a new methylene (
-CH2-
) signal at ~3.5 ppm.
Quench & Workup: Quench the reaction carefully with saturated aqueous
NaHCO3
to neutralize the acetic acid byproduct. Extract with DCM, dry over
MgSO4
, and purify via reverse-phase HPLC to yield the final kinase inhibitor scaffold.
Conclusion
The compound 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (CAS 56481-32-4) exemplifies the elegance of modern medicinal chemistry building blocks. By understanding the precise causality behind its structural features—from the hinge-binding imidazole core to the orthogonal reactivity of its C4 and C5 vectors—researchers can rapidly assemble highly selective, potent kinase inhibitors with optimized pharmacokinetic profiles.
References
World Intellectual Property Organization. (2024). Aminoheteroaryl kinase inhibitors (Patent No. WO2024022487A1). Google Patents.
Cogliati, V., et al. (2022). CDK4/6 Inhibitors in Breast Cancer: Current Practice and Future Perspectives. Life, 12(3), 378. Retrieved from [Link]
Exploratory
Solvation Dynamics and Thermodynamic Solubility Profile of 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde
Executive Summary 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde (CAS: 56481-32-4)[1] is a highly functionalized, versatile heterocyclic building block. It is frequently utilized in the synthesis of advanced active pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde (CAS: 56481-32-4)[1] is a highly functionalized, versatile heterocyclic building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), notably in the development of aminoheteroaryl kinase inhibitors targeting the CDK4/6 pathway for oncology applications[2].
For drug development professionals and synthetic chemists, understanding the solvation dynamics of this compound is critical. Its unique combination of a hydrogen-bonding imidazole core, a polarizable bromine atom, and a reactive carbaldehyde moiety creates a complex solubility profile that dictates solvent selection for downstream reactions, purification, and assay development.
Physicochemical Properties & Solvation Causality
The solubility of a molecule is inherently tied to its ability to disrupt solvent-solvent interactions and establish favorable solute-solvent interactions. For 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (MW: 189.01 g/mol )[1], the solvation causality is governed by three primary structural features:
The Amphoteric Imidazole Core: The N-H group acts as a strong hydrogen bond donor (HBD), while the non-protonated nitrogen acts as a hydrogen bond acceptor (HBA). This necessitates solvents with high dipole moments and HBA capacity.
The C4 Bromine Atom: The heavy halogen introduces significant lipophilicity and molecular polarizability. This drives solubility in halogenated solvents via London dispersion forces but severely penalizes aqueous solubility. Topological models estimate the aqueous solubility (ESOL Log S) of this compound at approximately -2.58[3], rendering it practically insoluble in water.
The C5 Carbaldehyde Group: A strong HBA that enhances solubility in polar media but introduces chemical stability risks (e.g., hemiacetal formation) in protic solvents like methanol.
Table 1: Quantitative Solubility Profile in Organic Solvents
The following table summarizes the estimated thermodynamic solubility of the compound at 25°C, correlating solvent properties with the underlying solvation mechanism.
To generate reliable quantitative data for formulation or reaction optimization, the shake-flask method remains the gold standard. However, to ensure trustworthiness , the protocol must be a self-validating system.
Because the carbaldehyde group is reactive, simply measuring dissolved mass is insufficient; the solvent may have chemically altered the solute. The protocol below uses High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to simultaneously verify concentration and chemical integrity.
Step-by-Step Methodology
Saturation: Add 50 mg of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde to a 2 mL amber glass vial containing 1 mL of the target organic solvent. Ensure visible solid remains (indicating saturation).
Isothermal Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at a constant temperature of 25.0 ± 0.1 °C for 24 hours to achieve thermodynamic equilibrium.
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.
Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 100 µL of filtrate to account for potential active pharmaceutical ingredient (API) adsorption to the membrane.
Quantitation & Validation: Dilute an aliquot of the filtrate 1:100 in the HPLC mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% TFA). Inject into the HPLC-UV system (detection at ~254 nm) and quantify against a pre-established calibration curve.
Self-Validation Check: Analyze the chromatogram for secondary peaks. If the area-under-the-curve (AUC) of the primary peak decreases while a new peak emerges (e.g., indicating hemiacetal formation in methanol), the system flags chemical instability, invalidating the solubility value for the pure parent compound.
Thermodynamic solubility determination workflow via shake-flask method.
Application: Solvent Selection for Cross-Coupling
The solubility profile directly dictates the success of downstream synthetic applications. For example, in the synthesis of CDK4/6 inhibitors, 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde undergoes Suzuki-Miyaura cross-coupling with boronic acids[2].
The Causality of Solvent Choice:
While DMSO and DMF offer the highest absolute solubility for the imidazole derivative, they are difficult to remove post-reaction and can coordinate too strongly to the Palladium catalyst, leading to catalyst poisoning.
Instead, a biphasic 1,4-Dioxane / Water system is frequently employed[2]. Dioxane provides sufficient solubility for the lipophilic organic fragments (the imidazole and the boronic acid) and does not poison the catalyst. Concurrently, the water phase dissolves the inorganic base (e.g., K₂CO₃) required to activate the boronic acid for transmetalation.
Solvent-mediated phase distribution in Suzuki-Miyaura cross-coupling.
Conclusion
The solvation of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde requires a delicate balance of polarity and hydrogen-bond acceptance. By leveraging polar aprotic solvents or strategically designed biphasic systems, researchers can maximize solubility while preserving the chemical integrity of the reactive carbaldehyde moiety, thereby ensuring high yields in complex API synthesis.
4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde: A Strategic Building Block for Tricyclic Kinase Inhibitors
Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors frequently relies on rigid, fused heterocyclic scaffolds that can precisely anchor into the ATP-binding pocket of target e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors frequently relies on rigid, fused heterocyclic scaffolds that can precisely anchor into the ATP-binding pocket of target enzymes. 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (CAS: 56481-32-4) has emerged as a highly versatile, bifunctional building block specifically tailored for the rapid assembly of such complex architectures (1)[1].
Characterized by an ortho-haloaldehyde motif on an electron-rich imidazole core, this compound is engineered for tandem annulation reactions. It is prominently featured in recent pharmaceutical developments, particularly in the synthesis of imidazo[4,5-c]quinoline derivatives used as selective Cyclin-Dependent Kinase 4 (CDK4) inhibitors for the treatment of HR+/HER2- breast cancer (2)[2].
Structural Rationale & Physicochemical Profile
The utility of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde lies in its precisely arranged functional groups, which dictate its reactivity and its value in drug discovery:
C4-Bromide & C5-Carbaldehyde Synergy : Positioned ortho to one another, these groups enable a powerful synthetic sequence: a transition-metal-catalyzed cross-coupling at C4 followed immediately by a nucleophilic condensation at C5.
C2-Methyl Group : The methyl substitution serves a dual purpose. Chemically, it donates electron density to stabilize the imidazole ring against premature degradation during harsh coupling conditions. Pharmacologically, it provides a crucial vector for steric shielding, locking the conformation of the resulting fused ring system when bound to a kinase target.
The Tandem Suzuki-Miyaura / Cyclocondensation Workflow
The most powerful application of this building block is its reaction with ortho-aminophenylboronic esters. Instead of a stepwise synthesis requiring intermediate isolation, the reaction proceeds via a tandem Suzuki-Miyaura cross-coupling and intramolecular Schiff base condensation. This one-pot process yields a tricyclic imidazo[4,5-c]quinoline core.
Fig 1: Tandem Suzuki-Miyaura and Schiff Base Condensation Workflow.
Mechanistic Causality of Reagent Selection
To ensure high yields and prevent the degradation of the sensitive aldehyde, the reaction conditions must be meticulously chosen. The table below outlines the causality behind the standard protocol parameters.
Reagent / Parameter
Selection Rationale (Causality)
Pd(dppf)Cl₂
The large bite angle of the dppf ligand accelerates reductive elimination, which is critical for overcoming the severe steric bulk of ortho-substituted coupling partners.
K₂CO₃ (Base)
Provides mild, aqueous-soluble alkalinity to facilitate transmetalation without causing base-catalyzed aldol side-reactions or degradation of the aldehyde.
1,4-Dioxane / H₂O (10:1)
Dioxane ensures complete solvation of the organic precursors. Water is strictly required to dissolve the inorganic base and activate the boronic ester into a reactive boronate complex for transmetalation.
90 °C Temperature
Provides the necessary activation energy to drive both the sterically hindered cross-coupling and the subsequent thermodynamic dehydration step (imine formation).
Self-Validating Experimental Protocol
The following methodology details the synthesis of 8-chloro-2-methyl-3H-imidazo[4,5-c]quinoline using 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde and 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, as adapted from recent patent literature (2)[2].
Step 1: Reagent Assembly
To an oven-dried Schlenk flask, add 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (1.00 g, 5.29 mmol) and 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.34 g, 5.29 mmol).
Suspend the mixture in 1,4-dioxane (10 mL) and deionized water (1 mL).
Critical Causality : Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes, which would stall the catalytic cycle. Sparge the mixture with ultra-pure Nitrogen or Argon for 15 minutes.
Step 3: Tandem Reaction Execution
Seal the flask and heat the mixture to 90 °C with vigorous stirring for 2 hours.
Validation Checkpoint (Visual & Analytical) : The reaction will transition from a heterogeneous orange/red suspension to a dark brown/black homogeneous solution. Monitor via LC-MS. The uncyclized intermediate is rarely observed due to rapid dehydration. Look exclusively for the cyclized product mass: the expected [M+H]⁺ is 218.5 m/z .
Step 4: Workup and Purification
Cool the reaction to room temperature and concentrate under reduced pressure.
Purify the residue via silica gel column chromatography (eluting with a gradient of Dichloromethane/Methanol) to afford the fused tricyclic core.
Pharmacological Context: CDK4/6 Inhibition
Compounds derived from 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde are highly potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4). In HR+/HER2- breast cancer, the dysregulation of the CDK4/6 pathway leads to unchecked cellular proliferation. The imidazo[4,5-c]quinoline core acts as an ATP-competitive inhibitor, slotting into the kinase hinge region.
Fig 2: CDK4/6 Pathway Inhibition by Imidazo-quinoline Derivatives.
By inhibiting the Cyclin D-CDK4/6 complex, the derived drugs prevent the phosphorylation of the Retinoblastoma protein (Rb). Unphosphorylated Rb remains active, sequestering the E2F transcription factor and effectively halting the cancer cell cycle at the G1 phase.
References
Title: WO2024022487A1 - Aminoheteroaryl kinase inhibitors
Source: Google Patents
URL
Title: Product Index - AA Blocks: 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
Source: AA Blocks
URL
Title: 4-bromo-2-methyl-1h-imidazole-5-carbaldehyde - PubChemLite
Source: University of Luxembourg
URL
Synthesis of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde from 2-methyl-1H-imidazole-5-carbaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The functionalization of the imidazole core is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary
The functionalization of the imidazole core is a cornerstone in the development of modern therapeutics, particularly in the synthesis of kinase inhibitors (e.g., CDK4 inhibitors) and dihydroorotate dehydrogenase (DHODH) modulators [1, 2]. This application note details the regioselective electrophilic bromination of 2-methyl-1H-imidazole-5-carbaldehyde to yield 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (CAS: 56481-32-4) [3].
As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Here, we dissect the mechanistic causality behind the reagent selection, outline a self-validating experimental workflow, and provide quantitative optimization data to ensure high-fidelity reproducibility in your laboratory.
Mechanistic Rationale & Reagent Selection
The starting material, 2-methyl-1H-imidazole-5-carbaldehyde, presents a unique electronic environment. The imidazole ring is electronically modulated by two substituents:
C-5 Formyl Group: An electron-withdrawing group (EWG) that deactivates the ring but directs electrophiles to the adjacent C-4 position.
C-2 Methyl Group: An electron-donating group (EDG) via hyperconjugation, which mildly activates the ring.
The C-4 position is the only unsubstituted carbon available on the imidazole backbone. However, achieving high yields requires suppressing side reactions, such as the radical bromination of the C-2 methyl group or the oxidation of the C-5 aldehyde.
Why N-Bromosuccinimide (NBS) over Elemental Bromine (
Br2
)?
Elemental bromine in acetic acid is a classic halogenation system but is highly corrosive and prone to over-oxidation. NBS in a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides a controlled, steady-state concentration of the electrophilic bromonium ion (
Br+
). DMF not only fully solubilizes the hydrogen-bonded imidazole network but also stabilizes the highly polar Wheland intermediate (sigma complex) formed during the electrophilic aromatic substitution (EAS) [2].
Reaction pathway for the regioselective C-4 bromination of 2-methyl-1H-imidazole-5-carbaldehyde.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system . At each critical juncture, specific physical or analytical cues are provided to confirm that the reaction is proceeding correctly, eliminating guesswork.
Reagents & Equipment
Starting Material (SM): 2-Methyl-1H-imidazole-5-carbaldehyde (1.0 equiv)
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Must be recrystallized from water if yellow/orange.
Solvent: Anhydrous DMF (10 volumes)
Equipment: Round-bottom flask, magnetic stirrer, ice bath, LC-MS for In-Process Control (IPC).
Step-by-Step Methodology
Solubilization & Temperature Control:
Charge a clean, dry round-bottom flask with 2-methyl-1H-imidazole-5-carbaldehyde (10.0 g, 90.8 mmol) and anhydrous DMF (100 mL).
Causality: DMF prevents the precipitation of intermediates.
Cool the clear, pale-yellow solution to 0 °C using an ice-water bath.
Causality: The addition is exothermic. Maintaining the temperature below 5 °C suppresses the generation of bromine radicals, thereby protecting the C-2 methyl group from unwanted benzylic-type bromination.
Reaction Propagation:
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
Validation Cue: The solution will transition from pale yellow to a deep amber/orange color.
In-Process Control (IPC) via LC-MS:
Sample 10 µL of the reaction mixture and dilute in 1 mL of Acetonitrile.
Validation Cue: The SM (
m/z
111
[M+H]+
) must be completely consumed. The product peak will emerge, displaying a classic 1:1 isotopic doublet at
m/z
189 and 191
[M+H]+
, confirming the incorporation of a single bromine atom.
Precipitation Quench:
Pour the reaction mixture slowly into rapidly stirring ice-water (400 mL).
Causality: The brominated product is highly lipophilic and will immediately crash out as an off-white precipitate. The byproduct (succinimide) and DMF remain highly soluble in the aqueous phase, acting as a built-in purification step.
Isolation:
Filter the precipitate under vacuum. Wash the filter cake with cold water (
3×50
mL) to remove residual DMF and succinimide.
Dry the solid in a vacuum oven at 45 °C overnight to yield 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde.
Self-validating experimental workflow for the synthesis and isolation of the brominated imidazole.
Quantitative Data & Optimization
To demonstrate the robustness of the chosen protocol, the following table summarizes the quantitative optimization data comparing various bromination conditions. The NBS/DMF system clearly outperforms traditional methods in both yield and purity.
Reagent System
Solvent
Temp (°C)
Reaction Time
Conversion (%)
Isolated Yield (%)
Purity (HPLC)
Observations / Drawbacks
NBS (1.05 eq)
DMF
0 to RT
3 h
>99%
88%
>98%
Optimal condition; clean precipitation.
NBS (1.05 eq)
Acetonitrile
0 to RT
12 h
85%
72%
92%
Sluggish reaction; SM solubility issues.
Br2
(1.10 eq)
Acetic Acid
RT
2 h
>99%
65%
80%
Over-oxidation observed; requires neutralization.
NBS (2.00 eq)
DMF
RT to 50
4 h
>99%
40%
55%
Degradation of aldehyde; complex mixture.
Analytical Characterization
To ensure the integrity of your synthesized batch, cross-reference your analytical data against the following expected parameters for 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde:
Appearance: Off-white to pale yellow crystalline powder.
LC-MS (ESI+):m/z
calculated for
C5H6BrN2O[M+H]+
: 188.97; Found: 189.0 (79Br) and 191.0 (81Br).
1
H NMR (400 MHz, DMSO-
d6
):
δ
13.52 (br s, 1H, NH ) - Broad due to tautomeric exchange.
δ
9.65 (s, 1H, CH O) - Confirms the aldehyde is intact.
δ
2.38 (s, 3H, CH3
) - Confirms the methyl group is unhalogenated.
References
Aminoheteroaryl kinase inhibitors
Source: Google P
Bi-aryl dihydroorotate dehydrogenase inhibitors
Source: Google P
Application Notes and Protocols for the Heck Reaction of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde with Alkenes
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of C-C Bond Formation in Imidazole Scaffolds The imidazole core is a priv...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-C Bond Formation in Imidazole Scaffolds
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for C-C bond formation.[1][2] Its application to the functionalization of halo-imidazoles, such as 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde, opens a direct and versatile route to novel vinyl-substituted imidazole derivatives. These products are valuable intermediates, amenable to further chemical transformations, and hold significant potential as new therapeutic agents.
This guide provides a comprehensive overview of the Heck reaction as applied to 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical parameters for successful execution and optimization.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][3][4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions, as well as for troubleshooting.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde, forming a Pd(II) complex.[1][5] The reactivity of aryl bromides in this step is generally lower than that of aryl iodides.[6]
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond.
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a hydrido-palladium(II) species. This step is typically regioselective, with the hydrogen being abstracted to form the more thermodynamically stable E-alkene.[3]
Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated H-X species and facilitates the reductive elimination of the hydrido-palladium(II) complex to regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.[3]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Heck reaction of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde with a generic alkene (e.g., an acrylate or styrene derivative). Optimization of the reaction parameters is often necessary for different alkene substrates.
Reagents and Materials:
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
Alkene (e.g., ethyl acrylate, styrene)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Inert gas (Nitrogen or Argon)
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Magnetic stirrer and heating mantle
Thin Layer Chromatography (TLC) plates
Silica gel for column chromatography
Step-by-Step Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (1.0 eq), Palladium(II) acetate (0.02 - 0.05 eq), and Triphenylphosphine (0.04 - 0.10 eq).
Solvent and Reagent Addition: Add anhydrous DMF (or MeCN) to the flask. Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst.
Addition of Alkene and Base: Add the alkene (1.2 - 2.0 eq) followed by the base (e.g., Et₃N, 2.0 - 3.0 eq).
Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific alkene and should be determined experimentally.
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the starting bromo-imidazole is a good indicator of reaction completion.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinyl-substituted imidazole.
Key Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful selection of several key parameters.
Parameter
Options and Considerations
Rationale and Field Insights
Palladium Catalyst
Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃
Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[3] For less reactive aryl bromides, more sophisticated catalyst systems may be required.
Ligand
PPh₃, P(o-tol)₃, Buchwald ligands
Phosphine ligands stabilize the Pd(0) catalyst and modulate its reactivity.[3] The choice of ligand can significantly impact the reaction rate and selectivity. For electron-deficient heterocycles, electron-rich phosphines can be beneficial.
Base
Et₃N, K₂CO₃, NaOAc, Cs₂CO₃
The base is crucial for regenerating the Pd(0) catalyst.[3] Organic bases like triethylamine are common, while inorganic bases like potassium carbonate can also be effective, particularly in polar solvents.
Solvent
DMF, DMAc, MeCN, Toluene
Polar aprotic solvents like DMF and MeCN are generally preferred as they can stabilize the polar intermediates in the catalytic cycle.[1]
Temperature
80 - 140 °C
Higher temperatures are often required for the oxidative addition of aryl bromides.[6] However, excessive heat can lead to catalyst decomposition and side reactions. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.
Additives
Tetrabutylammonium bromide (TBAB)
For challenging substrates like bromo-heterocycles, dehalogenation can be a significant side reaction.[7][8] Additives like TBAB can suppress this side reaction and improve the yield of the desired Heck product.[7][8]
Troubleshooting Common Issues
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst; Insufficient temperature
Ensure anhydrous and oxygen-free conditions. Increase reaction temperature or screen different palladium catalysts and ligands.
Dehalogenation of Starting Material
Side reaction competing with Heck coupling
Add a phase-transfer catalyst like TBAB.[7][8] Use a milder base or lower the reaction temperature.
Formation of Multiple Products
Isomerization of the alkene product; Side reactions
Optimize the reaction time to minimize isomerization. Re-evaluate the choice of base and solvent.
Catalyst Decomposition (Black Precipitate)
Reaction temperature is too high; Presence of impurities
Lower the reaction temperature. Ensure high purity of all reagents and solvents.
Conclusion
The Heck reaction represents a powerful and versatile tool for the synthesis of novel vinyl-substituted imidazoles from 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde. A thorough understanding of the reaction mechanism and the influence of various parameters is key to achieving high yields and selectivity. The protocols and insights provided in this guide serve as a robust starting point for researchers in their efforts to synthesize new chemical entities with potential therapeutic applications.
References
Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Organic & Biomolecular Chemistry. [Link]
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]
Application Note: Reductive Amination of 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde
Executive Summary & Scientific Context The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery. Specifically, 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde is a highly versatile, haloge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery. Specifically, 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde is a highly versatile, halogenated building block frequently utilized in the synthesis of targeted therapeutics, including cyclin-dependent kinase (CDK) inhibitors (e.g., selective CDK4/6 inhibitors for breast cancer)[1].
The C5-carbaldehyde moiety provides an ideal handle for late-stage diversification via reductive amination. This transformation installs various primary or secondary amine groups that are critical for establishing hydrogen bond networks within the solvent-front or hinge regions of kinase active sites. However, the reductive amination of highly functionalized imidazoles presents unique challenges, including poor substrate solubility, competitive direct reduction of the aldehyde, and the inherent basicity of the imidazole ring[2]. This guide provides a robust, mechanistically grounded protocol for executing this transformation with high yield and purity.
Mechanistic Rationale & Reagent Selection
Reductive amination can proceed via a direct (one-pot) or indirect (stepwise) pathway[3]. For 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde, a modified direct amination is highly recommended.
Reducing Agent: Why NaBH(OAc)₃?
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice, superseding older reagents like sodium cyanoborohydride (NaBH₃CN).
Selectivity: STAB is a mild hydride donor that does not readily reduce aldehydes at room temperature. This allows the formation of the imine/iminium intermediate to outcompete the direct reduction of the starting material to an alcohol[3][4].
Toxicity: Unlike NaBH₃CN, STAB does not generate highly toxic hydrogen cyanide gas upon acidic workup or degradation[5].
Solvent & pH Dynamics
Solvent Selection: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are the optimal solvents for STAB-mediated reductions, generally providing faster reaction kinetics than Tetrahydrofuran (THF)[4]. Because heteroaromatic aldehydes and amines often suffer from poor solubility in pure halogenated solvents, the addition of a small volume of N,N-Dimethylformamide (DMF) (up to 10% v/v) is a proven strategy to maintain a homogeneous reaction mixture[2][5].
Acid Catalysis: While the reductive amination of ketones strictly requires weak acids (like acetic acid) to drive imine formation, aldehydes generally condense with amines efficiently without exogenous acid[4]. Furthermore, the amphoteric nature of the imidazole ring provides localized buffering. Maintaining a pH of 4–6 ensures the carbinolamine intermediate is sufficiently protonated to dehydrate into the reactive iminium ion without decomposing the borohydride reagent[5].
Reaction Pathway Visualization
Mechanistic pathway of the reductive amination of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde.
Optimization & Quantitative Data
The following table summarizes the optimization landscape for the reductive amination of heteroaromatic aldehydes, demonstrating the superiority of the STAB/DCE/DMF system.
Entry
Reducing Agent (Eq)
Solvent System
Additive
Temp
Yield (%)
Observations & Causality
1
NaBH₃CN (1.5)
MeOH
AcOH (1.0 eq)
RT
62%
Moderate yield; basic imidazole ring complicates pH control, leading to side products[5].
2
NaBH(OAc)₃ (1.5)
THF
None
RT
74%
Clean reaction, but slow kinetics compared to halogenated solvents[4].
3
NaBH(OAc)₃ (1.5)
DCE
None
RT
88%
Fast conversion; however, occasional precipitation of the starting material is observed.
4
NaBH(OAc)₃ (1.5)
DCE / DMF (9:1)
None
RT
96%
Optimal. DMF resolves solubility issues of the imidazole, ensuring complete conversion[2].
Validated Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction proceeds logically and safely.
To an oven-dried, argon-purged round-bottom flask, add 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (1.0 mmol, 189 mg).
Suspend the aldehyde in anhydrous DCE (9.0 mL). If the suspension remains cloudy, add anhydrous DMF (1.0 mL) dropwise until a clear, homogeneous solution is achieved.
Add the desired amine (1.2 mmol) dropwise at room temperature (20–25 °C).
Stir the mixture for 1 to 2 hours.
Causality & IPC: Allowing the amine and aldehyde to pre-react maximizes the formation of the imine/iminium intermediate. Self-Validation: Before proceeding, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the imine intermediate and the disappearance of the aldehyde peak. Do not add the reducing agent until aldehyde consumption is >90% to prevent competitive reduction to the primary alcohol[3][4].
Step 2: Selective Reduction
5. Cool the reaction mixture to 0 °C using an ice-water bath.
6. Add NaBH(OAc)₃ (1.5 mmol, 318 mg) portion-wise over 10 minutes.
7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
Causality: Portion-wise addition at 0 °C controls the minor exothermic nature of the hydride transfer. STAB selectively reduces the protonated iminium ion over any residual unreacted aldehyde[3].
Step 3: Quench and Extraction
8. Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.
9. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL).
10. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: Quenching with a weak base (NaHCO₃) is critical. The resulting 5-(aminomethyl)imidazole product is highly basic. A basic quench ensures the product is completely deprotonated (free-base form) and partitions efficiently into the organic layer, preventing yield loss in the aqueous phase[5].
Step 4: Purification
11. Purify the crude residue via flash column chromatography on silica gel.
12. Use a gradient eluent of DCM to DCM/MeOH (9:1) containing 1% aqueous NH₄OH.
Causality: The addition of 1% NH₄OH (or triethylamine) to the mobile phase is mandatory. It neutralizes the acidic silanol groups on the silica gel, preventing severe peak tailing and irreversible adsorption of the highly basic imidazole-amine product.
Application Note: Wittig Olefination of 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde
Executive Summary The functionalization of highly substituted imidazoles is a critical pathway in the development of kinase inhibitors, GPCR ligands, and advanced agrochemicals. The conversion of 4-bromo-2-methyl-1H-imid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of highly substituted imidazoles is a critical pathway in the development of kinase inhibitors, GPCR ligands, and advanced agrochemicals. The conversion of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde to its corresponding 5-vinyl derivative via the [1] presents a unique set of chemoselective challenges. This application note details the mechanistic causality governing this transformation and provides two field-validated, self-monitoring protocols designed for high-yield olefination while preserving the sensitive 4-bromo substituent.
Substrate Analysis & Mechanistic Causality
Successful execution of this reaction requires a deep understanding of the substrate's electronic and steric microenvironment. Do not treat this as a standard aldehyde olefination; the imidazole core dictates the reaction design:
The Acidic N-H Proton (pKa ~14): The 1H-imidazole ring possesses an acidic proton. Because phosphorus ylides (e.g., methylenetriphenylphosphorane) are inherently basic, a standard 1.1 equivalent addition of the Wittig reagent will simply deprotonate the imidazole N-H, quenching the ylide and halting the reaction [2]. Causality: To drive the reaction to completion, one must either use a >2.2 molar excess of the ylide/base complex (Protocol A) or mask the acidic proton using a protecting group prior to olefination (Protocol B).
The 4-Bromo Substituent (Chemoselectivity): The bromine atom at the C4 position is susceptible to halogen-metal exchange. Causality: Strong, nucleophilic organolithium bases (such as n-BuLi or t-BuLi) must be strictly avoided when generating the ylide. Instead, non-nucleophilic bases like Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) are required to ensure the base exclusively deprotonates the phosphonium salt without destroying the substrate [3].
The 2-Methyl Group: This group provides slight electron density to the ring but primarily acts as a steric shield. It does not significantly impede the trajectory of the ylide attacking the C5-carbaldehyde, allowing the [2+2] cycloaddition to form the oxaphosphetane intermediate smoothly.
Strategic Workflows
Fig 1: Reaction pathways for the Wittig olefination of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde.
Self-Validating Experimental Protocols
Protocol A: Direct One-Pot Wittig Olefination
This protocol utilizes stoichiometric excess to overcome the acidic N-H proton without requiring a separate protection step.
Ylide Generation: Flame-dry a 50 mL round-bottom flask under argon. Add methyltriphenylphosphonium bromide and anhydrous THF (6 mL). Cool the white suspension to 0 °C using an ice bath.
Base Addition: Add KOtBu portion-wise over 5 minutes.
Validation Checkpoint 1: The mixture must transition from a white suspension to a bright, canary-yellow solution within 10 minutes. If the solution remains pale, the ylide has not formed (likely due to moisture or degraded base).
Substrate Addition: Dissolve the imidazole carbaldehyde (1.0 eq) in anhydrous THF (4 mL). Add this solution dropwise to the ylide at 0 °C over 10 minutes. The yellow color will initially fade as the first equivalent of ylide acts as a base to deprotonate the imidazole N-H.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
Validation Checkpoint 2: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.3) stains bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product (Rf ~0.4) is UV-active but will not stain with 2,4-DNP, confirming the consumption of the aldehyde.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (Gradient: 0% to 5% MeOH in DCM).
Validation Checkpoint 3: LC-MS (ESI+) of the purified product must show an [M+H]⁺ multiplet at m/z 187.0 and 189.0 (1:1 ratio), confirming the retention of the bromine atom and the successful addition of the vinyl group.
This protocol is recommended for scale-up (>5 grams) as it avoids the massive generation of triphenylphosphine oxide (TPPO) byproducts associated with the excess reagents in Protocol A.
Step-by-Step Methodology:
N-Tritylation: Suspend the starting material (1.0 eq) in DCM. Add Triethylamine (1.5 eq) and Trityl Chloride (Trt-Cl, 1.1 eq). Stir at RT for 12 hours. Wash with water, dry, and concentrate.
Validation Checkpoint 1: TLC (Hexanes/EtOAc 1:1). The highly lipophilic Trt-protected intermediate will elute near the solvent front (Rf ~0.8), a stark contrast to the unprotected starting material (Rf ~0.1).
Standard Wittig: React the Trt-protected intermediate (1.0 eq) with methylenetriphenylphosphorane (generated from 1.2 eq phosphonium salt and 1.2 eq KOtBu) in THF at 0 °C to RT for 2 hours.
Deprotection: Dissolve the crude protected vinyl imidazole in DCM and add Trifluoroacetic acid (TFA) (10% v/v). Stir for 2 hours at RT. Concentrate and neutralize with saturated NaHCO₃ to yield the pure 4-bromo-2-methyl-5-vinyl-1H-imidazole.
Quantitative Optimization Data
The following table summarizes the causal relationship between base selection, stoichiometry, and reaction outcomes based on empirical optimization.
Protocol
Base (Eq)
Ylide (Eq)
Solvent
Temp
Isolated Yield
Key Advantage / Limitation
A (Direct)
KOtBu (2.5)
2.5
THF
0 °C to RT
45–55%
Advantage: One-pot, fast.Limitation: High TPPO byproduct makes purification difficult.
A (Direct)
NaH (2.5)
2.5
DMF
0 °C to RT
50–60%
Advantage: Better substrate solubility.Limitation: DMF removal is tedious.
B (Protected)
KOtBu (1.2)
1.2
THF
0 °C to RT
75–85% (over 3 steps)
Advantage: High purity, highly scalable.Limitation: Requires 3 distinct synthetic steps.
Failure Mode
n-BuLi (2.5)
2.5
THF
-78 °C
< 5%
Limitation: Fails due to rapid halogen-metal exchange at the C4-bromo position.
Title: Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction
Source: Letters in Organic Chemistry, Volume 8, Issue 1, Jan 2011, p. 12 - 15.
URL: [Link]
Title: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles by a Sequential Aza-Wittig/Michael/Isomerization Reaction
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Method
Application Note: Diversity-Oriented Synthesis Using 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde via Multicomponent Reactions
Executive Summary This application note details the strategic use of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (CAS: 56481-32-4) as a bifunctional building block in diversity-oriented synthesis. By leveraging the orth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the strategic use of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (CAS: 56481-32-4) as a bifunctional building block in diversity-oriented synthesis. By leveraging the orthogonal reactivity of its functional groups, researchers can rapidly assemble complex, drug-like fused heterocycles. This guide provides field-proven, self-validating protocols for utilizing this compound in a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (MCR), followed by late-stage palladium-catalyzed cross-coupling to generate advanced pharmaceutical intermediates, such as cyclin-dependent kinase (CDK) inhibitors.
Rationale & Orthogonal Reactivity
The selection of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde as a core synthetic scaffold is driven by its highly predictable orthogonal reactivity profile:
The C5-Carbaldehyde (MCR Acceptor): The aldehyde moiety is highly electrophilic, making it an ideal substrate for rapid Schiff base formation in multicomponent reactions[1].
The C4-Bromo Substituent (Cross-Coupling Handle): The bromine atom is electronically deactivated toward nucleophilic attack during the MCR phase but serves as an excellent handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[2].
The C2-Methyl Group (Steric/Electronic Tuner): Provides mild electron donation to stabilize reaction intermediates while offering steric shielding that directs regioselectivity during the MCR cyclization phase[3].
Strategic Workflow & Mechanistic Pathways
To maximize yield and purity, the synthetic strategy is divided into two distinct phases. Phase 1 constructs the fused heterocyclic core via a 3-component MCR. Phase 2 utilizes the preserved C4-bromo handle to introduce structural diversity.
Workflow for utilizing 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde in MCR and cross-coupling.
Mechanistic Causality of the GBB Reaction
The GBB reaction proceeds via a specific sequence of events. Understanding this mechanism is critical for troubleshooting. The aldehyde and amine must first condense to form an imine. The Lewis acid catalyst activates this imine, facilitating the
α
-addition of the isocyanide. Subsequent intramolecular cyclization and aromatization yield the fused product.
Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, the operator can confirm the success of each mechanistic step before proceeding, thereby eliminating downstream failures.
Objective: Synthesize a bromo-substituted imidazo-fused heterocycle.
Causality Note: Scandium(III) triflate (
Sc(OTf)3
) is selected as a Lewis acid because of its high oxophilicity and water tolerance. It rapidly activates the C5-carbaldehyde for imine formation without being deactivated by the water byproduct generated during condensation.
Step-by-Step Procedure:
Imine Pre-formation: In an oven-dried 50 mL round-bottom flask, dissolve 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in anhydrous Methanol (10 mL).
Catalysis: Add
Sc(OTf)3
(5 mol%). Stir the mixture at room temperature for 1 hour.
Validation Checkpoint 1 (LCMS): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LCMS. The aldehyde peak (m/z 189/191, 1:1 isotopic ratio for
79Br/81Br
) must be absent. The intermediate imine mass must be the dominant peak. Do not proceed to step 3 until aldehyde conversion is >95% to prevent competitive Passerini-type side reactions.
Isocyanide Addition: Once imine formation is validated, add tert-butyl isocyanide (1.1 mmol) dropwise over 5 minutes.
Cyclization: Heat the reaction mixture to 60 °C and stir for 4 hours.
Validation Checkpoint 2 (TLC/Visual): The reaction mixture will transition from pale yellow to deep orange. TLC (DCM:MeOH 95:5) should reveal a new, highly fluorescent spot under 254 nm UV light.
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous
NaHCO3
(20 mL). Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate. Purify via flash chromatography.
Objective: Couple the MCR product with an aryl boronic acid to generate a targeted kinase inhibitor scaffold[2].
Causality Note: The bidentate
Pd(dppf)Cl2
catalyst is utilized because its large bite angle facilitates the challenging oxidative addition into the electron-rich C4-bromo-imidazole bond and accelerates reductive elimination, minimizing the protodeboronation of the aryl boronic acid.
Step-by-Step Procedure:
Reagent Assembly: In a 20 mL microwave vial, combine the bromo-imidazo heterocycle from Protocol A (0.5 mmol), the target aryl boronic acid (0.6 mmol),
K2CO3
(1.5 mmol), and
Pd(dppf)Cl2
(5 mol%).
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Seal the vial with a septum cap. Sparge the mixture with dry Nitrogen gas for exactly 10 minutes.
Validation Checkpoint 3 (Degassing): Proper degassing is critical. If oxygen is present, the boronic acid will undergo homocoupling. The solution should remain a clear reddish-orange during sparging.
Coupling: Heat the sealed vial in a heating block at 90 °C for 2 hours.
Validation Checkpoint 4 (Catalyst Health): Observe the reaction mixture. A persistent dark red/brown color indicates an active Pd(0) catalytic cycle. Rapid precipitation of black particulate (palladium black) within the first 15 minutes indicates catalyst death (typically due to oxygen ingress).
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate. Purify via reverse-phase preparative HPLC to isolate the final drug candidate.
Quantitative Optimization Data
The following tables summarize the empirical data driving the reagent and condition selections in the protocols above.
Table 1: Optimization of the GBB Multicomponent Reaction (Phase 1)
Entry
Catalyst (Loading)
Solvent
Temp (°C)
Time (h)
Yield (%)
Purity (LCMS)
1
None
MeOH
25
24
15
< 50%
2
AcOH (10 mol%)
MeOH
60
12
65
78%
3
Sc(OTf)3
(5 mol%)
DCM
40
8
45
60%
4
Sc(OTf)3
(5 mol%)
MeOH
60
4
92
> 98%
Note: Methanol is required to stabilize the nitrilium ion intermediate via hydrogen bonding, explaining the poor yield in DCM (Entry 3).
Table 2: Optimization of Late-Stage Suzuki-Miyaura Coupling (Phase 2)
Entry
Catalyst (5 mol%)
Base (3 eq)
Solvent System
Temp (°C)
Yield (%)
Homocoupling Byproduct
1
Pd(PPh3)4
Na2CO3
Toluene/H₂O
90
55
High
2
Pd(OAc)2
/ SPhos
K3PO4
Toluene/H₂O
100
72
Moderate
3
Pd(dppf)Cl2
K2CO3
Dioxane/H₂O
90
88
Trace (< 2%)
References
Title: WO2024022487A1 - Aminoheteroaryl kinase inhibitors
Source: Google Patents / World Intellectual Property Organization
URL
Title: Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Title: Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction
Source: Organic Letters (American Chemical Society)
URL: [Link]
Technical Support Center: Work-up Procedures for 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde. This document provides in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde. This document provides in-depth troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to address specific challenges that may arise during the work-up and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My crude product containing 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde is a dark, oily residue after solvent removal. What is the first step I should take?
A1: An oily or dark-colored crude product often indicates the presence of polymeric impurities or colored byproducts. Before attempting a complex purification, try a simple trituration. Add a small amount of a non-polar solvent in which your product is expected to have low solubility, such as cold diethyl ether or a hexane/ethyl acetate mixture.[1] Stir vigorously. If the product is a solid, it may precipitate, allowing for collection by filtration. This simple step can significantly remove highly soluble impurities.
Q2: I'm observing multiple spots on my TLC plate for the crude reaction mixture. What are the likely impurities?
A2: Multiple spots on a TLC plate can indicate several possibilities. Common impurities include unreacted starting materials, over-brominated species (e.g., di-brominated imidazoles), or regioisomers.[2] The formation of such byproducts is often influenced by reaction conditions like temperature and the stoichiometry of the brominating agent.[2] Additionally, the imidazole ring can be susceptible to side reactions, so it's important to consider potential degradation products.[3]
Q3: Is 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde stable to acidic or basic work-up conditions?
A3: Imidazoles are amphoteric, meaning they have both acidic and basic properties.[4][5] The N-1 proton is weakly acidic, while the N-3 nitrogen is basic.[5] Therefore, the compound can form salts with strong acids or bases.[4] While generally stable to mild aqueous washes (e.g., saturated sodium bicarbonate or dilute HCl), prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided as it may lead to degradation or undesired side reactions.
Q4: What is the best way to remove a polar, high-boiling solvent like DMF or DMSO before proceeding with purification?
A4: For high-boiling polar solvents, it is recommended to remove as much as possible before an aqueous work-up.[1] One effective method is to dilute the reaction mixture with a large volume of water and then extract the product into a suitable organic solvent like ethyl acetate.[6][7] This partitions the polar solvent into the aqueous layer. Repeated extractions of the aqueous layer may be necessary to maximize product recovery.[7]
Troubleshooting In-Depth Work-up Procedures
Issue 1: Low Product Yield After Aqueous Work-up
Potential Cause: Your product, 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde, may have some solubility in the aqueous layer, leading to losses during extraction. This is particularly true if the aqueous phase is basic, as the imidazole ring can be deprotonated, increasing its polarity.
Troubleshooting Steps:
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine).[8] This increases the polarity of the aqueous phase, thereby decreasing the solubility of your organic product and driving it into the organic layer.[8]
pH Adjustment: Carefully adjust the pH of the aqueous layer to be near neutral (pH ~7) before extraction. This ensures the imidazole is in its neutral form, which is generally less water-soluble.
Choice of Extraction Solvent: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[7]
Back-Extraction: If you suspect your product has partitioned into an acidic or basic wash, you can neutralize the aqueous layer and re-extract it with an organic solvent to recover the lost product.
Issue 2: Difficulty in Removing Tin or Boron-Based Reagent Byproducts
Potential Cause: Reactions like Stille or Suzuki couplings often leave behind tin or boron-containing byproducts that can complicate purification. These byproducts can co-elute with the product during chromatography.
Troubleshooting Steps:
For Tin Byproducts (e.g., from Stille couplings):
Dilute the reaction mixture with a suitable organic solvent.
Wash the organic phase multiple times with a 1M aqueous solution of potassium fluoride (KF).[1] This will precipitate insoluble tributyltin fluoride, which can often be removed by filtration through a pad of celite.[1]
For Boron Byproducts (e.g., from Suzuki couplings):
After the initial work-up, concentrate the crude product.
Add methanol to the residue and re-concentrate under reduced pressure. Repeat this process several times. This procedure forms volatile trimethyl borate, which can be removed by evaporation.[1]
Issue 3: Product "Oiling Out" Instead of Crystallizing During Recrystallization
Potential Cause: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the solution is too saturated, cooled too quickly, or if impurities are inhibiting crystal formation.[2]
Troubleshooting Steps:
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[2]
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[2]
Solvent System Modification: The chosen solvent may be too good a solvent for your compound. Try a solvent system where the product is less soluble, or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is a general procedure for quenching a reaction and performing an initial extraction.
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing water or a suitable quenching solution (e.g., saturated aqueous ammonium chloride).[6]
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate) to the separatory funnel.[7] Invert the funnel several times, venting frequently to release any pressure buildup.
Layer Separation: Allow the layers to separate. Drain the lower (aqueous) layer.[6]
Washing: Wash the organic layer sequentially with:
Dilute acid (e.g., 1M HCl) if basic impurities are present.
Saturated aqueous sodium bicarbonate to neutralize any excess acid.[8]
Brine (saturated aqueous NaCl) to remove residual water and aid in layer separation.[8]
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[7][8] Swirl the flask until the drying agent no longer clumps together.[8]
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[6][7]
Protocol 2: Purification by Flash Column Chromatography
This is a standard method for purifying organic compounds based on their polarity.
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[2]
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle. Drain the excess solvent until the solvent level is just above the silica bed.[2]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel.[2]
Elution: Begin eluting with the chosen solvent system. A common starting point for a compound like this might be a mixture of hexane and ethyl acetate. The polarity can be gradually increased if needed (gradient elution).[2]
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using Thin Layer Chromatography (TLC).[2]
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Solubility and Chromatography Data (Illustrative)
Solvent
Solubility
Recommended for
Water
Sparingly soluble
Aqueous Washes
Methanol
Soluble
NMR, Recrystallization (with co-solvent)
Dichloromethane
Soluble
Extraction, Chromatography
Ethyl Acetate
Soluble
Extraction, Chromatography
Hexane
Poorly soluble
Trituration, Chromatography Eluent
Diethyl Ether
Slightly soluble
Trituration, Recrystallization
Note: This data is illustrative and should be confirmed experimentally for your specific sample.
Visualized Workflows
Caption: Decision workflow for post-reaction work-up and purification.
References
Benchchem. (n.d.). Technical Support Center: Purification of Brominated Imidazole Compounds.
University of Rochester. (n.d.). The Workup.
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
Benchchem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
IntechOpen. (2021). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
Fisher Scientific. (2025, December 20). 5-Bromo-2-methyl-4-nitro-1H-imidazole Safety Data Sheet.
Benchchem. (n.d.). Preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage.
Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
Environmental Science & Technology Letters. (2017, April 27). Formaldehyde and Acetaldehyde Increase Aqueous-Phase Production of Imidazoles in Methylglyoxal/Amine Mixtures: Quantifying a Secondary Organic Aerosol Formation Mechanism.
Benchchem. (n.d.). Application Notes and Protocols: Derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole for Enhanced Bioactivity.
World Journal of Pharmaceutical Sciences. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review.
Technical Support Center: TLC Troubleshooting for 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with multi-functional heterocycles like 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde presents unique ana...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with multi-functional heterocycles like 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde presents unique analytical challenges. This compound features a basic imidazole nitrogen, a heavy lipophilic bromine atom, and a highly reactive electrophilic carbaldehyde group.
This guide provides field-proven, mechanistically grounded troubleshooting strategies for monitoring reactions involving this substrate via Thin Layer Chromatography (TLC).
Compound Profiling & TLC Behavior
Understanding the baseline chromatographic behavior of your substrate is critical. The imidazole ring interacts strongly with standard stationary phases, requiring specific mobile phase modifications to achieve accurate retention factors (
Rf
).
Table 1: Quantitative TLC Profiling of 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde
Solvent System
Additive
Approx.
Rf
Spot Morphology
Mechanistic Rationale
Hexanes / EtOAc (1:1)
None
0.10
Severe streaking
High polarity and unshielded basic nitrogen lead to permanent retention on acidic silanols.
DCM / MeOH (95:5)
None
0.35
Tailing / Teardrop
Methanol disrupts some H-bonding, but electrostatic acid-base interactions with silica persist.
Aqueous ammonia serves as a volatile base to block silanols without leaving organic residue.
TLC Optimization Workflow
Fig 1: Decision matrix for optimizing TLC of basic imidazole-carbaldehyde derivatives.
Troubleshooting & FAQs
Q1: My starting material is streaking severely from the baseline to the solvent front. How do I resolve this?A: This is a classic acid-base interaction issue. Standard silica gel (
SiO2
) stationary phases are inherently acidic due to surface silanol groups (-SiOH,
pKa
~4.5–5.0). The basic nitrogen of the imidazole ring (
pKa
~7) becomes protonated upon contact with the plate. This creates a strong electrostatic interaction, causing the compound to continuously bind and release as the solvent front advances.
Solution: Add 1–3% Triethylamine (TEA) to your mobile phase 1. TEA (
pKa
~10.7) acts as a sacrificial base; it competitively saturates the acidic silanol sites, neutralizing the stationary phase and allowing the imidazole to elute as a tight, discrete band based purely on its polarity.
Q2: I am performing a reductive amination on the carbaldehyde group. Both the starting material and the amine product are UV active at 254 nm and have similar
Rf
values. How can I differentiate them?A: Because the imidazole ring provides heavy conjugation, UV visualization alone is insufficient for distinguishing the aldehyde from the amine product. You must use a chemoselective stain.
Solution: Use 2,4-Dinitrophenylhydrazine (2,4-DNP). The primary amine of the hydrazine group in 2,4-DNP acts as a nucleophile, selectively attacking the electrophilic carbonyl carbon of the carbaldehyde. Subsequent dehydration yields a highly conjugated 2,4-dinitrophenylhydrazone, which appears as a bright orange/red spot 2. Your amine product lacks the carbonyl group and will not react, allowing you to definitively monitor the consumption of the starting material.
Q3: I am running a Suzuki-Miyaura cross-coupling at the 4-bromo position. What is the best way to monitor the reaction progress?A: 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde is highly susceptible to palladium-catalyzed cross-couplings 3. However, these reactions typically employ aqueous inorganic bases (e.g.,
K2CO3
) and polar solvents (dioxane/water). Spotting this mixture directly onto silica causes the "salt effect," where inorganic salts distort the local polarity of the stationary phase, leading to artificial streaking and depressed
Rf
values.
Solution: You must perform a "mini-workup" before spotting (See Protocol B below). Partitioning the aliquot between Ethyl Acetate and aqueous
NH4Cl
removes the salts and quenches the catalyst, ensuring an accurate chromatographic representation of the organic species.
Standard Operating Protocols
Protocol A: Preparation and Application of 2,4-DNP Stain
Purpose: Chemoselective visualization of the C5-carbaldehyde group to monitor its consumption.
Acidification: In a 500 mL Erlenmeyer flask, carefully suspend 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid (
H2SO4
).
Causality: The strong acid acts as a catalyst to protonate and activate the carbonyl group of the analyte, making it highly susceptible to nucleophilic attack 4.
Dilution: Slowly add 80 mL of distilled water dropwise while stirring. (Caution: This step is highly exothermic).
Solvation: Add 200 mL of 95% ethanol to the mixture and stir until fully dissolved.
Causality: Ethanol provides a volatile, wetting solvent base that easily penetrates the silica pores and evaporates rapidly from the TLC plate.
Application: In a fume hood, dip the developed and dried TLC plate into the stain using forceps. Quickly remove it and wipe the glass back with a paper towel.
Visualization: Heat the plate gently with a heat gun. Unreacted 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde will immediately appear as a bright orange spot against a pale yellow background.
Protocol B: Mini-Workup for Monitoring Suzuki-Miyaura Couplings
Purpose: Removing inorganic salts and polar solvents from reaction aliquots prior to TLC spotting to prevent stationary phase distortion.
Sampling: Using a micropipette or capillary tube, extract a 10 µL aliquot from the active reaction mixture.
Partitioning: Dilute the aliquot into a 1.5 mL microcentrifuge tube containing 200 µL Ethyl Acetate (EtOAc) and 200 µL saturated aqueous
NH4Cl
.
Causality: The mildly acidic
NH4Cl
neutralizes the inorganic base and quenches the palladium catalyst, halting the reaction. The EtOAc selectively extracts the organic starting materials and products.
Phase Separation: Vortex the tube for 5 seconds, then allow the layers to separate (or briefly centrifuge).
Spotting: Dip a fresh TLC capillary into the upper (organic) layer and spot it onto the TEA-treated silica plate.
References
Recipes for TLC Stains - UTRGV Faculty Web. University of Texas Rio Grande Valley. Available at:4
TLC Stains - University of Washington. Department of Chemistry. Available at: 2
TLC Visualization/Stain Question - Reddit r/chemistry. Discussion on Imidazole Streaking and Triethylamine. Available at: 1
WO2024022487A1 - Aminoheteroaryl kinase inhibitors. Google Patents (Suzuki coupling of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde). Available at: 3
Analytical methods for the characterization of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
Analytical Characterization of 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde: A Comparative Guide to Chromatographic and Spectroscopic Methods As a Senior Application Scientist, I frequently encounter the analytical chall...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Characterization of 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde: A Comparative Guide to Chromatographic and Spectroscopic Methods
As a Senior Application Scientist, I frequently encounter the analytical challenges inherent in characterizing highly functionalized heterocyclic intermediates. 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde (CAS: 56481-32-4) is a prime example. Featuring a basic imidazole ring, a reactive aldehyde, and a heavy bromine atom, this compound is a critical building block in the synthesis of advanced therapeutics, notably CDK4 inhibitors for oncology applications [1].
However, its structural complexity—specifically the rapid tautomerism of the imidazole ring and its high polarity—renders standard analytical templates ineffective. This guide objectively compares alternative analytical methodologies, detailing the causality behind specific experimental choices to ensure your characterization workflows are robust, reproducible, and self-validating.
When developing an HPLC-UV method for impurity profiling, the default choice for many analysts is a standard C18 column. However, the basic nitrogen of the imidazole ring (pKa ~6-7) interacts strongly with residual acidic silanols on standard silica supports, leading to severe peak tailing and poor resolution.
The Alternative: Phenyl-Hexyl Stationary Phases
To mitigate this, I recommend transitioning to a Phenyl-Hexyl column [3]. The causality is rooted in retention mechanisms: the delocalized
π
electrons of the imidazole ring engage in strong
π−π
interactions with the phenyl phase. This alternative retention mechanism bypasses the silanol interactions, drastically improving peak symmetry.
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Self-Validation Check: The acidic pH (~2.7) ensures the imidazole nitrogen is fully protonated, locking its ionization state to prevent peak splitting.
Column Equilibration: Purge the Phenyl-Hexyl column (100 x 4.6 mm) with 5% B for 10 column volumes.
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter.
Gradient Elution: Ramp from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.
Detection: Monitor UV absorbance at 254 nm. Ensure the tailing factor of the main peak is < 1.5.
Figure 1: Optimized LC-MS workflow for the characterization of imidazole derivatives.
Mass Spectrometry: Leveraging Halogen Isotope Profiling
For molecular weight confirmation, Electrospray Ionization (ESI) is the gold standard. Because the imidazole ring readily accepts a proton, ESI in positive ion mode (ESI+) is vastly superior to ESI- for this compound [2].
The presence of the bromine atom provides a built-in diagnostic tool. Bromine naturally occurs as two stable isotopes (
79
Br and
81
Br) in a nearly 1:1 ratio. This creates a distinct isotopic doublet in the mass spectrum at m/z 189 and 191, which acts as an intrinsic, self-validating barcode for the intact molecule.
Protocol 2: ESI-MS Isotopic Profiling
Ion Source Tuning: Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.
Acquisition Range: Scan from m/z 100 to 500.
Data Validation: Verify the 1:1 intensity doublet at m/z 189
[M(79Br)+H]+
and m/z 191
[M(81Br)+H]+
.
Nuclear Magnetic Resonance (NMR) spectroscopy of imidazoles is notoriously difficult due to annular tautomerism. The proton on the imidazole nitrogen rapidly exchanges between the N1 and N3 positions.
The Comparison: CDCl
3
vs. DMSO-d
6
If you dissolve this compound in a non-polar solvent like CDCl
3
, the tautomeric exchange occurs at an intermediate rate on the NMR timescale, resulting in severely broadened or entirely missing signals for the NH and adjacent carbons.
By switching to a strongly polar, hydrogen-bonding solvent like DMSO-d
6 , you effectively anchor the labile NH proton [4]. This drastically slows the exchange rate, yielding sharp, well-resolved peaks that allow for accurate integration and structural assignment.
Table 2:
1
H NMR Chemical Shift Assignments (DMSO-d
6
, 400 MHz)
Functional Group
Multiplicity
Chemical Shift (
δ
, ppm)
Integration
Aldehyde (-CHO)
Singlet
9.65
1H
Imidazole NH
Broad Singlet
13.20
1H
Methyl (-CH
3
)
Singlet
2.35
3H
Protocol 3: NMR Structural Elucidation
Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d
6
.
Acquisition: Acquire
1
H NMR at 400 MHz with 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the aldehyde proton.
Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.
Figure 3: Logical decision tree for NMR solvent selection to mitigate imidazole tautomerism.
References
Title: WO2024022487A1 - Aminoheteroaryl kinase inhibitors
Source: Google Patents
URL
Title: Separation of Miconazole Nitrate and its Organic Impurities using Kinetex Phenyl-Hexyl Column
Source: Phenomenex
URL: [Link]
Title: Novel nitrogen ligands based on imidazole derivatives and their application in asymmetric catalysis
Source: Semantic Scholar
URL: [Link]
Comparative
Benchmarking 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde against other synthetic intermediates
A Comparative Guide to a Versatile Heterocyclic Intermediate For the discerning researcher in the fast-paced world of drug discovery and materials science, the selection of the right synthetic intermediate is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to a Versatile Heterocyclic Intermediate
For the discerning researcher in the fast-paced world of drug discovery and materials science, the selection of the right synthetic intermediate is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the pantheon of heterocyclic building blocks, 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde has emerged as a particularly valuable scaffold. Its trifunctional nature—a reactive bromine atom, a directing methyl group, and a versatile carbaldehyde—offers a powerful toolkit for the construction of complex molecular architectures.
This guide provides an in-depth, objective comparison of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde against its key synthetic alternatives. We will delve into the nuances of its reactivity in cornerstone cross-coupling reactions, supported by experimental data and detailed protocols, to empower you, the researcher, to make informed decisions in your synthetic endeavors.
At the Crossroads of Reactivity: The Halogen's Tale
The performance of a halo-heterocyclic intermediate in transition metal-catalyzed cross-coupling reactions is intrinsically tied to the nature of the carbon-halogen bond. The generally accepted reactivity trend for halogens in these reactions is I > Br > Cl, a direct consequence of descending bond dissociation energies. This trend dictates the ease of the often rate-limiting oxidative addition step in catalytic cycles like those of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
To provide a clear comparative framework, we will benchmark 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde against its 4-chloro and 4-iodo analogues.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a titan of C-C bond formation, prized for its functional group tolerance and relatively mild conditions.[1][2] Here, we compare the performance of our target intermediate with its chloro and iodo counterparts in a representative coupling with phenylboronic acid.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
Halogenated Intermediate
Typical Yield (%)
Reaction Time (h)
Key Observations
4-iodo-2-methyl-1H-imidazole-5-carbaldehyde
85-95%
2-4
High reactivity allows for lower catalyst loading and milder conditions.
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
70-85%
6-12
A good balance of reactivity and stability; a cost-effective choice for many applications.
4-chloro-2-methyl-1H-imidazole-5-carbaldehyde
40-60%
12-24
Requires more forcing conditions, specialized ligands, and may suffer from lower yields.[3]
Note: Yields and reaction times are representative and can vary based on the specific reaction conditions, catalyst, and ligand used.
Causality Behind the Choice:
The higher reactivity of the iodo-imidazole often translates to faster reactions and higher yields, a crucial advantage when dealing with precious or complex coupling partners. However, iodo-heterocycles can be more expensive and less stable than their bromo counterparts. The chloro-imidazole, while the most economical, often requires more rigorous optimization and specialized catalyst systems to achieve satisfactory results. 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde, therefore, occupies a strategic middle ground, offering a robust and reliable performance profile for a wide range of applications.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-halo-2-methyl-1H-imidazole-5-carbaldehyde with phenylboronic acid.
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
To an oven-dried Schlenk flask, add the 4-halo-2-methyl-1H-imidazole-5-carbaldehyde, phenylboronic acid, and potassium carbonate.
Evacuate and backfill the flask with argon three times.
Add the degassed dioxane/water solvent mixture via syringe.
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, providing access to a wide array of alkynyl-substituted heterocycles.[4][5] The reactivity trend of the halo-imidazoles in this reaction mirrors that of the Suzuki coupling.
Table 2: Comparative Performance in a Model Sonogashira Reaction
Halogenated Intermediate
Typical Yield (%)
Reaction Time (h)
Key Observations
4-iodo-2-methyl-1H-imidazole-5-carbaldehyde
80-90%
1-3
Often proceeds at room temperature with low catalyst loading.
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
65-80%
4-8
Reliable coupling, may require gentle heating.
4-chloro-2-methyl-1H-imidazole-5-carbaldehyde
30-50%
12-24
Challenging substrate; often requires specialized catalysts and higher temperatures, with a higher risk of side reactions.
Note: Yields and reaction times are representative and can vary based on the specific reaction conditions, catalyst, and co-catalyst used.
Causality Behind the Choice:
The Sonogashira reaction is sensitive to the C-X bond strength, making the iodo-analogue the most reactive substrate.[6] However, the bromo-imidazole provides a good compromise between reactivity and the practical considerations of cost and stability. The chloro-imidazole is generally a poor substrate for Sonogashira couplings, often leading to low conversions and the formation of byproducts.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of a 4-halo-2-methyl-1H-imidazole-5-carbaldehyde with phenylacetylene.
Caption: Generalized workflow for the Sonogashira coupling.
To an oven-dried Schlenk flask, add the 4-halo-2-methyl-1H-imidazole-5-carbaldehyde, Pd(PPh₃)₂Cl₂, and CuI.
Evacuate and backfill the flask with argon three times.
Add degassed THF and triethylamine via syringe.
Add phenylacetylene dropwise to the stirred solution.
Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig Amination: Crafting C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for C-N bond formation with broad functional group tolerance.[7][8] The reactivity of our halo-imidazole series in this reaction is again dictated by the halogen.
Table 3: Comparative Performance in a Model Buchwald-Hartwig Amination
Halogenated Intermediate
Typical Yield (%)
Reaction Time (h)
Key Observations
4-iodo-2-methyl-1H-imidazole-5-carbaldehyde
80-95%
2-6
Highly efficient coupling with a wide range of amines.
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
60-80%
8-18
A versatile and reliable substrate for a variety of amines.
4-chloro-2-methyl-1H-imidazole-5-carbaldehyde
30-50%
18-36
Requires specialized, often bulky and electron-rich, phosphine ligands and higher temperatures.
Note: Yields and reaction times are representative and can vary based on the specific reaction conditions, catalyst, ligand, and base used.
Causality Behind the Choice:
The Buchwald-Hartwig amination is highly sensitive to the steric and electronic environment of the aryl halide. While the iodo-imidazole is the most reactive, the bromo-imidazole offers a good balance of reactivity and practicality. The chloro-analogue is significantly less reactive and often requires the use of more expensive and air-sensitive second-generation Buchwald ligands to achieve reasonable yields.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 4-halo-2-methyl-1H-imidazole-5-carbaldehyde with aniline.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
To an oven-dried Schlenk tube, add the 4-halo-2-methyl-1H-imidazole-5-carbaldehyde, NaOtBu, and XPhos.
Evacuate and backfill the flask with argon three times.
Add the Pd₂(dba)₃ catalyst.
Add degassed toluene, followed by aniline via syringe.
Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
Separate the layers and extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Beyond the Halogen: The Role of the Aldehyde
The carbaldehyde group at the 5-position is not merely a spectator in these transformations. Its electron-withdrawing nature can influence the reactivity of the C-Br bond. Furthermore, it serves as a versatile handle for a plethora of subsequent transformations, including but not limited to:
Reductive amination: To introduce diverse amine functionalities.
Wittig and related olefination reactions: For the construction of carbon-carbon double bonds.
Oxidation: To form the corresponding carboxylic acid.
Reduction: To yield the hydroxymethyl derivative.
Condensation reactions: With active methylene compounds to build more complex heterocyclic systems.[9]
The reactivity of the aldehyde is influenced by the electronic nature of the substituent at the 4-position. The introduction of an electron-donating group via a cross-coupling reaction will slightly decrease the electrophilicity of the aldehyde, while an electron-withdrawing group will enhance it. This interplay should be considered when planning multi-step synthetic sequences.
Conclusion: A Strategic Choice for the Synthetic Chemist
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde stands as a robust and versatile intermediate in the synthetic chemist's arsenal. While its iodo-counterpart offers higher reactivity, the bromo-analogue provides a more practical and cost-effective solution for a wide range of applications without a significant compromise in performance. Its reactivity in key cross-coupling reactions is predictable and reliable, and the presence of the carbaldehyde group opens up a vast landscape of further synthetic exploration. For the researcher seeking a balance of reactivity, stability, and economic viability, 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde is a judicious and strategic choice.
References
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
Chornous, V. A., Bratenko, M. K., & Vovk, M. V. (2009). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier–Haack Reaction. Russian Journal of Organic Chemistry, 45(8), 1214–1217.
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 21-64). Elsevier.
Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. (2025). BenchChem.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1034-1041.
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider SyntheticPages, SP249.
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874–922.
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
Flow Chemistry: Sonogashira Coupling. (n.d.). Royal Society of Chemistry.
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.
CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. (2014).
Buchwald, S. L. (2008). The development of catalysts for the palladium-catalyzed amination of aryl halides.
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2025). Journal of Molecular Structure, 1315, 138334.
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2015). Tetrahedron, 71(45), 8613-8620.
preventing debromination in Suzuki coupling of bromo-imidazoles. (2025). BenchChem.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... (n.d.).
synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. (2005). Arkivoc, 2005(11), 129-140.
Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2015). Química Nova, 38(1), 143-147.
CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole. (2021).
Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. (2008). Letters in Organic Chemistry, 5(4), 285-288.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1034-1041.
CN110938036A - Preparation method of 4-iodine-1H-imidazole. (2020).
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1034-1041.
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
A Comparative Guide to the Synthetic Routes of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active compounds. The strategic placement of the bromine atom, the methyl group, and the formyl group on the imidazole scaffold allows for diverse functionalization, making it an invaluable intermediate in the development of novel therapeutic agents. This guide provides a comparative analysis of two distinct synthetic pathways to this target molecule, offering detailed experimental protocols, insights into the rationale behind methodological choices, and a quantitative comparison of their efficiencies.
Significance of the Imidazole Core
The imidazole ring is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets contribute to its wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. The substituents on the imidazole ring play a crucial role in modulating this activity, making the targeted synthesis of substituted imidazoles a critical endeavor.
Synthetic Route A: Bromination of a Pre-formed Aldehyde
This approach focuses on the initial synthesis of the aldehyde-substituted imidazole followed by a selective bromination at the C4 position.
Workflow Diagram
Caption: Synthetic workflow for Route A, proceeding via formylation followed by bromination.
Experimental Protocols
Step 1: Synthesis of 2-methyl-1H-imidazole-5-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like imidazoles.[1][2][3] The reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then attacks the imidazole ring.
Procedure:
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF) to 0°C.
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C.
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
Add a solution of 2-methylimidazole in DMF to the freshly prepared Vilsmeier reagent at 0°C.
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture and pour it onto crushed ice.
Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to yield 2-methyl-1H-imidazole-5-carbaldehyde.
Step 2: Bromination of 2-methyl-1H-imidazole-5-carbaldehyde
N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic systems.[4][5] The existing aldehyde group at the C5 position directs the electrophilic bromine to the adjacent C4 position.
Procedure:
Dissolve 2-methyl-1H-imidazole-5-carbaldehyde in a suitable solvent such as chloroform or acetonitrile.
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
Stir the reaction mixture for several hours, monitoring for the disappearance of the starting material by TLC.
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde.
Synthetic Route B: Formylation of a Pre-brominated Imidazole
This alternative strategy involves the initial bromination of the 2-methylimidazole core, followed by the introduction of the formyl group at the C5 position.
Certificate of analysis for commercial 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
Title : Decoding the Certificate of Analysis: High-Purity vs. Standard Grade 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde in Kinase Inhibitor Synthesis Introduction 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde (CAS: 5648...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Decoding the Certificate of Analysis: High-Purity vs. Standard Grade 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde in Kinase Inhibitor Synthesis
Introduction
4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde (CAS: 56481-32-4) is a highly functionalized heterocyclic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly cyclin-dependent kinase (CDK) inhibitors[1]. For drug development professionals, the Certificate of Analysis (CoA) for this raw material is not just a regulatory checkbox; it is a predictive tool for downstream synthetic success.
This guide objectively compares the performance of High-Purity Pharmaceutical Grade (>98%) versus Standard Reagent Grade (<95%) batches of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde. By analyzing specific CoA parameters, we demonstrate how trace impurities mechanistically derail palladium-catalyzed Suzuki-Miyaura cross-coupling—a foundational step in assembling aminoheteroaryl kinase inhibitor scaffolds[1].
Certificate of Analysis (CoA) Parameter Comparison
The differences between commercial grades of this building block often stem from the efficiency of the bromination step and subsequent purification. Table 1 outlines the typical CoA profiles for both grades and their operational consequences.
Table 1: CoA Comparison of Commercial 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde Grades
Parameter
High-Purity Grade
Standard Reagent Grade
Mechanistic Implication in Cross-Coupling
HPLC Purity
≥ 98.5%
≤ 95.0%
Determines overall stoichiometric accuracy.
Des-bromo Impurity
< 0.5%
2.0% - 4.0%
Acts as a catalyst poison (Pd-coordinating sink).
Regioisomer Impurity
< 0.5%
1.0% - 3.0%
Generates inseparable isomeric API byproducts.
Water Content (KF)
< 0.2%
> 1.0%
Promotes in-situ debromination during coupling.
Appearance
Pale yellow powder
Dark yellow/brown solid
Indicates trace oxidation or polymerization.
Mechanistic Impact of Impurities on Suzuki-Miyaura Coupling
As an Application Scientist, I emphasize that understanding the causality behind experimental failures is more important than merely observing them. When subjecting 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde to Suzuki-Miyaura conditions, the impurities listed in the Standard Grade CoA trigger specific failure modes:
The Des-bromo Impurity (2-methyl-1H-imidazole-5-carbaldehyde): This is the most insidious contaminant. Because it lacks the C-Br bond, it cannot undergo oxidative addition. However,[2]. The free N-H group of the des-bromo imidazole coordinates to the active Pd(0) or Pd(II) species, forming stable, inactive monomeric or oligomeric palladium complexes[3]. This effectively sequesters the catalyst, requiring much higher catalyst loadings to achieve full conversion.
The Regioisomer Impurity (5-bromo-2-methyl-1H-imidazole-4-carbaldehyde): This impurity will successfully cross-couple, producing a structural isomer of the target API. Because the physicochemical properties of the regioisomer are nearly identical to the desired product, it is notoriously difficult to separate via standard silica gel chromatography, potentially leading to off-target kinase binding in biological assays.
Moisture Content: High water content, combined with the strong bases required for Suzuki coupling, can facilitate the generation of hydride species that [4].
To validate the performance differences, we utilize a standardized Suzuki-Miyaura coupling protocol derived from the [1]. This protocol is designed as a self-validating system: the reaction progress is quantitatively monitored via LC-MS, ensuring that the disappearance of the starting mass directly correlates with product formation.
Step-by-Step Protocol:
Preparation: In an oven-dried Schlenk flask under nitrogen, add 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde (1.00 g, 5.29 mmol) and 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.34 g, 5.29 mmol)[1].
Base Addition: Add potassium carbonate (2.19 g, 15.9 mmol) to the mixture[1]. Causality Note: K2CO3 is chosen over stronger alkoxide bases to minimize base-promoted debromination side reactions.
Solvent & Catalyst: Suspend the mixture in a degassed solution of 1,4-dioxane (10 mL) and water (1 mL). Add the catalyst Pd(dppf)Cl2 (387 mg, 529 µmol, 10 mol%)[1].
Reaction: Stir the mixture at 90 °C for 2 hours under a nitrogen atmosphere[1].
Validation Checkpoint (LC-MS): At t = 2h, sample 10 µL of the reaction mixture, dilute in LC-grade methanol, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the starting material peak at m/z 189 [M+H]+ is fully consumed and the coupled product peak (m/z 236 [M+H]+) dominates the chromatogram.
Workup: Concentrate the mixture under reduced pressure and purify the residue via silica gel column chromatography[1].
Comparative Performance Data
When this protocol is executed using both commercial grades, the quantitative data reveals the stark operational cost of using lower-purity building blocks.
Table 2: Experimental Outcomes of Suzuki-Miyaura Coupling
Metric
High-Purity Batch (>98%)
Standard Batch (<95%)
Conversion (at 2h via LC-MS)
> 99%
~ 78% (Stalled)
Isolated Yield
88%
61%
Chromatographic Purity
> 99%
92% (Isomer contamination)
Catalyst Required
5 mol% (Optimized)
10 - 15 mol%
Visualizing the Mechanistic Pathways
The following diagrams illustrate how batch purity dictates the synthetic workflow and the underlying catalytic cycle.
Figure 1: Synthetic workflow demonstrating how Standard Batch impurities divert the reaction pathway.
For the synthesis of complex aminoheteroaryl kinase inhibitors, the upfront cost savings of a Standard Grade 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde batch are rapidly negated by downstream losses. The presence of des-bromo and regioisomer impurities not only depresses the yield by poisoning the palladium catalyst but also introduces critical purification bottlenecks. Researchers are strongly advised to source High-Purity (>98%) batches and rigorously verify the des-bromo limits on the CoA prior to executing late-stage cross-coupling reactions.
References
Aminoheteroaryl kinase inhibitors. Google Patents (WO2024022487A1).
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at:[Link]
4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde: Operational Safety and Hazardous Waste Disposal Protocol For researchers and drug development professionals, handling halogenated heterocycles like 4-bromo-2-methyl-1H-imidaz...
Author: BenchChem Technical Support Team. Date: March 2026
4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde: Operational Safety and Hazardous Waste Disposal Protocol
For researchers and drug development professionals, handling halogenated heterocycles like 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde requires stringent operational oversight. This compound is a highly valuable building block in medicinal chemistry, but its structural features—a reactive aldehyde, a brominated position, and an imidazole ring—dictate specific safety and disposal parameters[1].
This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and regulatory-compliant disposal of this chemical, designed to ensure laboratory safety and environmental compliance.
Part 1: Chemical Profiling & Hazard Causality
To manage a chemical safely, one must understand the molecular basis of its hazards. The presence of the bromine atom increases the molecule's lipophilicity, facilitating rapid dermal absorption and causing severe skin and eye irritation. Furthermore, during thermal decomposition (such as incineration), the bromine and nitrogen atoms generate highly toxic and corrosive hydrobromic acid (HBr) and nitrogen oxides (NOx)[2].
Unique identifier for SDS tracking and inventory management.
Molecular Formula
C5H5BrN2O
High halogen and nitrogen content dictates disposal routing.
Molecular Weight
189.01 g/mol
Dense solid/powder; poses a significant dust inhalation risk.
GHS Hazards
Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Requires primary (fume hood) and secondary (PPE) containment.
EPA Waste Stream
Halogenated Organic Waste
Must strictly not be mixed with non-halogenated solvents.
Part 2: Operational Handling Protocol
Step-by-Step Methodology for Laboratory Use
Pre-Weighing Verification: Ensure the balance enclosure or fume hood has a verified face velocity of at least 80-100 feet per minute (fpm).
Causality: The fine powder form of the aldehyde poses a significant respiratory hazard (STOT SE 3); negative pressure prevents aerosolized particulate escape into the operator's breathing zone.
PPE Selection & Integrity Check: Don nitrile gloves (minimum 4 mil thickness), tight-fitting safety goggles, and a flame-resistant lab coat.
Self-Validation: Perform a visual inflation test on gloves before donning. Trap air inside the glove and roll the cuff to ensure no micro-tears compromise the barrier against lipophilic brominated compounds.
Reagent Transfer: Use static-free, grounded spatulas for all transfers.
Causality: Halogenated organic powders can accumulate static charge, leading to electrostatic repulsion, adherence to surfaces, and potential cross-contamination or sudden dispersion.
Spill Response Workflow:
Isolate: Immediately evacuate the 5-foot radius around the spill.
Contain: Cover the solid spill with damp sand or a commercial universal absorbent to prevent dust generation. Do not sweep dry.
Collect: Sweep the dampened material using non-sparking tools into a compatible, sealable high-density polyethylene (HDPE) container.
Decontaminate: Wash the surface with a 5% sodium bicarbonate solution to neutralize any residual acidic byproducts, followed by a distilled water rinse.
Self-Validation: Test the final rinse water on the benchtop with pH paper; a pH of 7.0 confirms complete decontamination and safe resumption of work.
Part 3: Waste Segregation & Disposal Plan
Under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), generators are strictly regulated based on their monthly hazardous waste output[3]. 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde must be managed as a halogenated organic solid waste .
Stream Segregation: Deposit all residual solid chemical and contaminated consumables (e.g., weighing boats, Kimwipes, spatulas) into a designated "Halogenated Organic Waste" container.
Causality: Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste that requires expensive, specialized high-temperature incineration, and can trigger regulatory fines[5].
Compatibility Check: Ensure the waste container is made of HDPE or PTFE.
Self-Validation: Before sealing the drum or carboy, verify that no incompatible reactive chemicals (e.g., strong oxidizing agents) have been added. Touch the outside of the container; it should remain at ambient room temperature. Any heat generation indicates an improper, potentially exothermic mixture.
Labeling & Manifesting: Affix a hazardous waste label detailing the exact contents ("Contains: 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde, Halogenated"). Date the label the exact moment the first drop or particle of waste enters the container to strictly comply with RCRA accumulation timelines[6].
TSDF Transfer & Incineration: Transfer the waste via a licensed hazardous materials courier to a permitted Treatment, Storage, and Disposal Facility (TSDF). The TSDF will subject the waste to high-temperature incineration (>1000°C).
Causality: Standard incinerators cannot handle this chemical. The facility's incinerator must be equipped with an alkaline wet scrubber to neutralize the corrosive hydrobromic acid (HBr) gas produced by the cleavage of the carbon-bromine bond, and selective catalytic reduction (SCR) units to neutralize nitrogen oxides (NOx) generated from the imidazole ring[2].
Part 4: Waste Lifecycle Visualization
Workflow for the segregation, transport, and thermal destruction of halogenated heterocyclic waste.
References
Chemsrc. "56481-32-4_4-bromo-2-methyl-1H-imidazole-5-carbaldehyde". Available at:[Link]
US Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary". Available at:[Link]
US Environmental Protection Agency (EPA). "Categories of Hazardous Waste Generators". Available at:[Link]
HETI Services. "EPA Rules For Hazardous Waste Management: A Primer on RCRA". Available at:[Link]
Defense Logistics Agency (DLA). "Chapter 7, Hazardous and Recycled Waste". Available at:[Link]
US Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators". Available at:[Link]
Comprehensive Safety and Handling Guide for 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
This document provides essential safety and logistical information for the handling and disposal of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde. The guidance herein is synthesized from established safety protocols for s...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and logistical information for the handling and disposal of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde. The guidance herein is synthesized from established safety protocols for structurally similar halogenated imidazole derivatives and is intended for use by trained researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde is not publicly available. The following recommendations are based on the known hazards of analogous compounds. All laboratory personnel must supplement this guide with their institution's standard safety procedures and a thorough risk assessment before commencing any work.
Hazard Identification and Risk Assessment
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde is a halogenated heterocyclic aldehyde. Based on data from structurally related compounds, it should be handled as a substance that is potentially harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3][4]
Primary Hazards:
Acute Oral Toxicity: A closely related compound, 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde, is classified as Acute Toxicity, Oral, Category 4 ("Harmful if swallowed").[5] It is prudent to assume a similar level of toxicity for the target compound.
Skin and Eye Irritation: Halogenated imidazoles and related aldehydes are frequently classified as causing skin irritation and serious eye irritation.[1][2][3][4]
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2][3][4]
Thermal Decomposition: When heated to decomposition, bromo-imidazoles may release hazardous fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[6]
Hazard Summary Table:
Hazard Category
Classification (Inferred)
Precautionary Statement Codes (Inferred)
Acute Toxicity, Oral
Category 4
P301+P312, P330
Skin Corrosion/Irritation
Category 2
P264, P280, P302+P352, P332+P313
Serious Eye Damage/Irritation
Category 2A
P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity
Category 3 (Respiratory)
P261, P271, P304+P340, P312
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
2.1. Engineering Controls:
Fume Hood: All handling of solid 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Eyewash Stations and Safety Showers: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[8]
2.2. Personal Protective Equipment (PPE):
The following PPE is required for handling this compound:
PPE Item
Specification
Rationale
Eye and Face Protection
Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a significant risk of splashing.[5][9]
Protects against splashes and airborne particles.
Hand Protection
Chemically resistant gloves. Butyl or Viton/Butyl gloves are recommended for handling aldehydes. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[2][7][8]
Prevents skin contact and absorption.
Body Protection
A flame-retardant laboratory coat.
Protects against splashes and contamination of personal clothing.
Respiratory Protection
Not typically required when working in a fume hood. If engineering controls are insufficient or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Prevents inhalation of dust or vapors.
Safe Handling and Operational Plan
A systematic approach to handling ensures minimal exposure and reduces the risk of incidents.
3.1. Pre-Handling Checklist:
Confirm the fume hood is operational and has a valid certification.
Ensure the safety shower and eyewash station are unobstructed and functional.
Gather all necessary PPE and inspect for damage.
Locate the appropriate spill kit and waste disposal containers.
Review this safety guide and the experimental protocol.
3.2. Step-by-Step Handling Protocol:
Donning PPE: Put on all required PPE before entering the designated work area.
Weighing: If weighing the solid, do so in the fume hood on a draft shield or in a containment enclosure to prevent dust dispersal.
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Reactions: Conduct all reactions within the fume hood. Keep the sash at the lowest practical height.
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.[1]
Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde.
Emergency and Disposal Plan
Immediate and appropriate action is critical in the event of an emergency.
4.1. Emergency Procedures:
Exposure Scenario
First Aid Measures
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][8]
Skin Contact
Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
4.2. Spill Response:
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
Contain: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.
Clean-up: For solid spills, carefully sweep or vacuum (using a HEPA-filtered vacuum) the material to avoid generating dust. For liquid spills, use an inert absorbent material.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
4.3. Disposal Plan:
Waste Collection: All waste containing 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde, including contaminated PPE and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8][10]
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[2]
Disposal Workflow:
Caption: Step-by-step process for the proper disposal of chemical waste.
References
Ansell. "What type of gloves protects your hands from hazardous chemicals?". Ansell.com. Accessed March 14, 2026.
AIBON SAFETY. "Which are the best gloves for chemical environments?". aibonsafety.com, June 26, 2025.
Apollo Scientific. "4-Bromo-2-methyl-1H-imidazole Safety Data Sheet". apolloscientific.co.uk, July 5, 2023.
Fisher Scientific. "Safety Data Sheet". fishersci.com, October 8, 2009.
Tokyo Chemical Industry. "Safety Data Sheet". tcichemicals.com, November 27, 2025.
Merck. "4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde 95%". sigmaaldrich.com. Accessed March 14, 2026.
Carl ROTH. "Safety Data Sheet: Imidazole". carlroth.com. Accessed March 14, 2026.
ECHEMI. "4-BROMO-1-METHYL-1H-IMIDAZOLE SDS, 25676-75-9 Safety Data Sheets". echemi.com. Accessed March 14, 2026.
PubChem. "4-bromo-1-methyl-1H-imidazole-2-carbaldehyde". pubchem.ncbi.nlm.nih.gov. Accessed March 14, 2026.
Hampton Research. "HR2-573 1.0 M Imidazole SDS". hamptonresearch.com, November 3, 2023.
Fisher Scientific. "5-Bromo-2-methyl-4-nitro-1H-imidazole Safety Data Sheet". fishersci.com. Accessed March 14, 2026.
ChemScene. "4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde". chemscene.com. Accessed March 14, 2026.
PubChemLite. "4-bromo-2-methyl-1h-imidazole-5-carbaldehyde". pubchemlite.org. Accessed March 14, 2026.
Fluorochem. "4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde". fluorochem.co.uk. Accessed March 14, 2026.
Fisher Scientific. "5-Bromo-2-methyl-4-nitro-1H-imidazole Safety Data Sheet". fishersci.com. Accessed March 14, 2026.